
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms and bulky alkyl groups in this compound can influence its chemical reactivity and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atoms in 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The fluorene core can undergo oxidation to form fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Dihydrofluorene derivatives.
Coupling Products: Complex organic molecules with extended conjugation.
科学的研究の応用
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Material Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Pharmaceutical Research: Investigated for potential biological activities and as intermediates in drug synthesis.
作用機序
The mechanism of action of 2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene depends on its application:
In Organic Electronics: The compound acts as a charge transport material, facilitating the movement of electrons or holes within the device.
In Chemical Reactions: The bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of more complex molecules.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dioctylfluorene: Similar structure but with different alkyl groups.
2,7-Dibromo-9,9-diphenylfluorene: Contains phenyl groups instead of alkyl groups.
2,7-Dibromo-9,9-bis(2-ethylhexyl)fluorene: Another derivative with different alkyl substituents.
Uniqueness
2,7-Dibromo-9,9-bis(3,5,5-trimethylhexyl)-9H-fluorene is unique due to its specific alkyl substituents, which can influence its solubility, thermal stability, and electronic properties. These characteristics make it suitable for specific applications in organic electronics and material science.
特性
CAS番号 |
367524-10-5 |
|---|---|
分子式 |
C31H44Br2 |
分子量 |
576.5 g/mol |
IUPAC名 |
2,7-dibromo-9,9-bis(3,5,5-trimethylhexyl)fluorene |
InChI |
InChI=1S/C31H44Br2/c1-21(19-29(3,4)5)13-15-31(16-14-22(2)20-30(6,7)8)27-17-23(32)9-11-25(27)26-12-10-24(33)18-28(26)31/h9-12,17-18,21-22H,13-16,19-20H2,1-8H3 |
InChIキー |
BUBQMMOXJJLWOW-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)

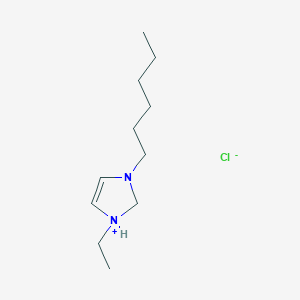
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)

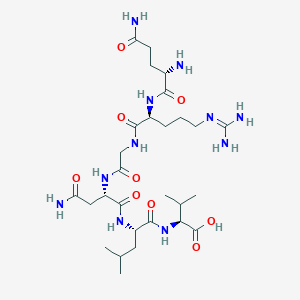
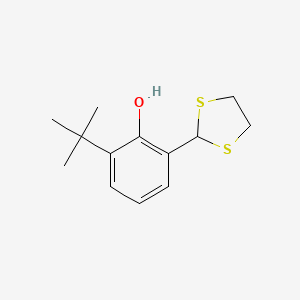
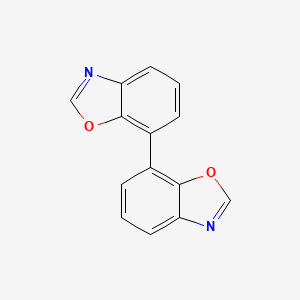


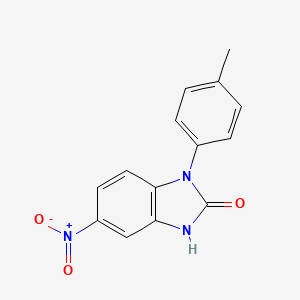
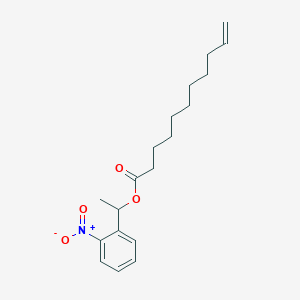
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N-methylnicotinamide](/img/structure/B14248538.png)

